molecular formula C19H22N4O2S B2729777 N-(4-acetylphenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide CAS No. 1251694-77-5

N-(4-acetylphenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide

Cat. No.: B2729777
CAS No.: 1251694-77-5
M. Wt: 370.47
InChI Key: QPCKZCIHRYMOJP-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide is a chemical compound of interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates a pyrimidine core and a thioacetamide linker, features commonly found in bioactive molecules targeting enzymatic pathways . Compounds with similar piperidine-pyrimidine scaffolds have been investigated as potential inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which is a well-validated target in oncology research for various cancers including hepatocellular carcinoma and breast adenocarcinoma . The mechanism of action for such inhibitors typically involves competitive binding at the ATP-binding site of the kinase domain, thereby disrupting the phosphorylation signaling that drives uncontrolled cell proliferation . Furthermore, the molecular framework of this acetamide derivative suggests potential for development as a multi-target agent. Beyond anticancer applications, analogous structures have shown promise in antimicrobial research, potentially acting through the inhibition of microbial DNA gyrase, a critical enzyme for bacterial DNA replication . This combination of features makes this compound a valuable scaffold for researchers exploring new therapeutic candidates in areas of high unmet medical need, particularly in overcoming drug resistance. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-(4-piperidin-1-ylpyrimidin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S/c1-14(24)15-5-7-16(8-6-15)21-18(25)13-26-19-20-10-9-17(22-19)23-11-3-2-4-12-23/h5-10H,2-4,11-13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCKZCIHRYMOJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CC(=N2)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Acetylphenyl Intermediate: The starting material, 4-acetylphenylamine, undergoes a reaction with an appropriate acylating agent under acidic or basic conditions to form the acetylphenyl intermediate.

    Pyrimidine Derivative Synthesis: The pyrimidine ring is synthesized separately through a condensation reaction involving a suitable aldehyde and an amine, followed by cyclization.

    Thioether Formation: The acetylphenyl intermediate is then reacted with the pyrimidine derivative in the presence of a thiolating agent, such as thiourea, under controlled temperature and pH conditions to form the thioether linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the acetylphenyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid (for nitration), halogens (for halogenation).

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-(4-acetylphenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thioether linkage and aromatic moieties allow it to bind to active sites or modulate signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Pyrimidine-Thioacetamide Derivatives

Compounds sharing the pyrimidine-thioacetamide scaffold exhibit variations in substituents that critically affect their bioactivity and physicochemical properties.

Compound Name Substituents (Pyrimidine Position 4) Key Biological Activity IC50/EC50 Selectivity/Notes Reference
Target Compound Piperidin-1-yl Potential kinase/modulatory activity (inferred from analogs) N/A* Enhanced lipophilicity due to piperidine
Compound 16 () Amino, hydroxyl Not explicitly reported N/A Synthesized via 6-aminothiouracil alkylation
Compound 18 () Amino, oxo Not explicitly reported N/A Alkylation with 4-phenylthiazol-2-yl group
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide 4,6-Dimethyl Structural model for crystallography N/A Used in structural studies

Variations in Aryl/Substituent Groups

The nature of the aryl group attached to the acetamide nitrogen significantly influences activity.

Compound Name Aryl Group Key Modifications Biological Activity Reference
Target Compound 4-Acetylphenyl Acetyl group at para position Likely impacts solubility and target affinity
Compound II-5 () 4-Acetamidophenylsulfonyl Trifluoromethylpyrimidinyl Nematicidal activity (Meloidogyne incognita)
Compound 2f () m-Tolyl Naphthalen-1-yl at pyrimidine 4-position Anticancer/anti-inflammatory (hypothesized)
Compound 154 () 4-(p-Tolyl)pyrimidin-2-yl 1,3,4-Oxadiazole core IC50 = 3.8 µM (A549 cells), 25-fold selectivity over HEK

Structure-Activity Relationship (SAR) Insights :

  • Halogen substituents (e.g., Cl, F) and electron-donating groups (EDGs) enhance anticancer potency, as seen in Compound 154 .
  • Acetylphenyl groups may modulate metabolic stability compared to simpler aryl substituents .

Heterocyclic Modifications

Replacement of the pyrimidine or acetamide-linked heterocycles alters target specificity.

Compound Name Heterocyclic Core Key Features Activity Reference
Compound 3g () 5,6-Methylenedioxybenzothiazole Pyrimidin-2-ylthio Antifungal/antibacterial (hypothesized)
Compound 4a-k () Imidazo[2,1-b][1,3,4]thiadiazole Fluorophenylacetamide Antibacterial, antifungal, anthelmintic
Compound 266 () Thieno[3,2-d]pyrimidine Fluorophenylimidazole CK1δ inhibition (kinase-targeted)

Key Observations :

  • Benzothiazole derivatives (e.g., ) exhibit higher melting points (230–265°C), suggesting strong crystalline packing, which may affect formulation .
  • Imidazo-thiadiazole systems () demonstrate broad-spectrum antimicrobial activity, highlighting the role of fused heterocycles in enhancing bioactivity .

Biological Activity

N-(4-acetylphenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the context of pharmacological applications. This article explores the compound's synthesis, biological activity, relevant research findings, and case studies.

Chemical Structure and Synthesis

The compound features a thioacetamide structure with an acetylphenyl group and a piperidinyl-pyrimidinyl moiety. The synthesis typically involves the reaction of 4-acetylphenol with piperidine derivatives and thioketones, leading to the formation of the target compound through a series of condensation reactions.

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity . For instance, in vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism of action is believed to involve the modulation of key signaling pathways associated with cancer progression.

Osteoclast Inhibition

The compound has also been shown to exert inhibitory effects on osteoclastogenesis , which is critical for conditions like osteoporosis. Research highlighted that similar compounds can significantly reduce osteoclast formation and activity by altering the expression of osteoclast-specific genes, thus preventing bone resorption . This suggests potential therapeutic applications in treating bone-related disorders.

In Vitro Studies

  • Cell Proliferation Assays :
    • Cell Lines : Various cancer cell lines including breast (MCF-7), prostate (PC-3), and lung (A549) were treated with varying concentrations of the compound.
    • Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values ranging from 5 to 15 µM depending on the cell line.
  • Mechanistic Studies :
    • Flow cytometry analysis indicated that treatment with this compound led to an increase in apoptotic cells compared to control groups, suggesting a pro-apoptotic effect.

In Vivo Studies

In vivo studies using animal models have demonstrated that administration of this compound can lead to a significant decrease in tumor size in xenograft models, supporting its potential as an anticancer agent. Additionally, it has been shown to prevent OVX-induced bone loss in rat models, indicating its efficacy in modulating bone metabolism .

Data Table

Activity Cell Line/Model IC50 (µM) Effect
AnticancerMCF-710Inhibition of proliferation
AnticancerPC-38Induction of apoptosis
OsteoclastogenesisRAW 264.712Reduced formation of mature osteoclasts
Bone ResorptionOVX Rat ModelNot specifiedPrevention of bone loss

Q & A

Basic: How can researchers optimize the synthesis of N-(4-acetylphenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide to improve yield and purity?

Methodological Answer:
The synthesis involves multi-step reactions, starting with the preparation of the pyrimidine core followed by functionalization. Key optimization steps include:

  • Solvent Selection: Use polar aprotic solvents (e.g., DMF or dichloromethane) to enhance nucleophilic substitution efficiency during thioacetamide coupling .
  • Catalysts: Triethylamine or DMAP can stabilize reactive intermediates and reduce side reactions .
  • Temperature Control: Maintain temperatures between 0–25°C during sulfhydryl group coupling to prevent decomposition .
  • Purification: Employ column chromatography with gradients of ethyl acetate/hexane to isolate the product from unreacted precursors .

Basic: What characterization techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy: Use ¹H and ¹³C NMR in DMSO-d₆ to resolve aromatic protons and confirm substitution patterns. For complex splitting, 2D NMR (COSY, HSQC) can clarify connectivity .
  • Mass Spectrometry (HR-MS): Confirm the molecular ion peak at m/z 476.09 (calculated for C₂₅H₂₁ClN₄O₂S) and fragment ions to validate the acetamide and pyrimidine moieties .
  • HPLC-PDA: Assess purity (>95%) using a C18 column with acetonitrile/water mobile phases and UV detection at 254 nm .

Advanced: How can researchers investigate the compound’s mechanism of action in biological systems?

Methodological Answer:

  • Target Identification: Perform kinase inhibition assays (e.g., ATP-binding assays) due to the pyrimidine core’s affinity for kinase active sites .
  • Binding Studies: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with suspected protein targets (e.g., PI3K or EGFR kinases) .
  • Computational Docking: Employ Schrödinger Suite or AutoDock to model interactions with catalytic domains, focusing on hydrogen bonding with the acetamide group and π-π stacking of the pyrimidine ring .

Advanced: How should conflicting spectral or biological activity data be resolved?

Methodological Answer:

  • Reproducibility Checks: Repeat synthesis and characterization under strictly controlled conditions (e.g., inert atmosphere) to exclude oxidative byproducts .
  • Cross-Validation: Compare NMR data with analogous compounds (e.g., ’s δ 7.69 ppm pyrimidine proton) and use XRD for absolute structural confirmation .
  • Biological Replicates: Conduct dose-response curves across multiple cell lines (e.g., HEK293 vs. HeLa) to isolate context-dependent activity variations .

Advanced: What computational strategies can predict reactivity or guide synthetic optimization?

Methodological Answer:

  • Reaction Path Modeling: Use Gaussian or ORCA for quantum chemical calculations to map energy barriers in key steps (e.g., thioacetamide coupling) .
  • Machine Learning: Train models on PubChem data to predict optimal solvents/catalysts for similar sulfhydryl reactions .
  • DFT Studies: Analyze frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites for regioselective modifications .

Basic: How can researchers assess the compound’s stability under experimental conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to heat (40–60°C), UV light, and varied pH (2–12) for 48 hours. Monitor degradation via HPLC and identify byproducts with LC-MS .
  • Solution Stability: Prepare stock solutions in DMSO and dilute in PBS; measure potency loss in bioassays over 24 hours to determine working concentration limits .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

  • Substituent Variation: Replace the 4-chlorophenyl group () with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate target affinity .
  • Bioisosteric Replacement: Substitute the piperidin-1-yl group with morpholine or thiomorpholine to enhance solubility or metabolic stability .
  • In Vivo Testing: Screen derivatives in zebrafish models for bioavailability and toxicity before murine studies .

Basic: What protocols ensure analytical method validation for quality control?

Methodological Answer:

  • Linearity and Range: Prepare calibration curves (0.1–100 µg/mL) in triplicate; R² > 0.99 indicates robustness .
  • LOD/LOQ: Determine via signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ) using diluted samples .
  • Inter-Day Precision: Analyze three batches on separate days; %RSD < 5% ensures reproducibility .

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